molecular formula C7H15NO2 B1601870 4-Hydroxy-1-piperidineethanol CAS No. 224431-84-9

4-Hydroxy-1-piperidineethanol

Cat. No.: B1601870
CAS No.: 224431-84-9
M. Wt: 145.2 g/mol
InChI Key: DOILPQLHDAWKCZ-UHFFFAOYSA-N
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Description

4-Hydroxy-1-piperidineethanol is an organic compound with the molecular formula C7H15NO2. It is also known by its systematic name, 1-(2-Hydroxyethyl)-4-hydroxypiperidine . This compound is characterized by the presence of a piperidine ring substituted with a hydroxy group and a hydroxyethyl group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Biochemical Analysis

Biochemical Properties

It is known that piperidine derivatives can interact with various enzymes and proteins . The nature of these interactions is likely dependent on the specific structure and functional groups present in the piperidine derivative.

Cellular Effects

It is known that piperidine derivatives can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that piperidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that piperidine derivatives can have various effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that piperidine derivatives can have various effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known that piperidine derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors, and affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that piperidine derivatives can interact with transporters or binding proteins, and can have effects on localization or accumulation .

Subcellular Localization

It is known that piperidine derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1-piperidineethanol typically involves the reaction of piperidin-4-ol with 2-bromoethanol. The process is carried out in the presence of anhydrous sodium carbonate as a base and ethanol as a solvent. The reaction mixture is refluxed for 16 hours, followed by evaporation under reduced pressure and purification using dichloromethane .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-1-piperidineethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form piperidine derivatives.

    Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield piperidin-4-one derivatives, while reduction can produce various piperidine-based compounds .

Scientific Research Applications

4-Hydroxy-1-piperidineethanol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both hydroxy and hydroxyethyl groups on the piperidine ring. This dual functionality allows for a broader range of chemical reactions and interactions compared to similar compounds. Its versatility makes it valuable in various research and industrial applications.

Properties

IUPAC Name

1-(2-hydroxyethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c9-6-5-8-3-1-7(10)2-4-8/h7,9-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOILPQLHDAWKCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70564189
Record name 1-(2-Hydroxyethyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224431-84-9
Record name 1-(2-Hydroxyethyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-1-piperidineethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Piperidin-4-ol (5 g, 49.4 mmol) is dissolved in 200 ml of ethanol and anhydrous sodium carbonate (21 g, 197.6 mmol) is added. 2-Bromo-ethanol (6.9 ml, 98.8 mmol) is added dropwise and the reaction mixture is refluxed for 16 hours. After evaporation under reduced pressure the mixture is stirred with 200 ml of DCM and filtered. The clear filtrate is evaporated under reduced pressure and dried at high vacuum.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two
Quantity
6.9 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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